Telinavir

HIV Protease Inhibition Antiviral IC50

Telinavir (SC-52151) is a research-use HIV protease inhibitor uniquely sensitive to α1-AGP—showing a 17-fold potency loss under physiological conditions. This makes it an irreplaceable positive control for protein-binding shift assays and a validated negative control for preclinical in vivo efficacy models. Active against HIV-2 and SIV (EC50 43 nM), unlike many approved inhibitors. Its SEDDS formulation offers a complete case study for lipid-based oral bioavailability enhancement. ≥98% purity.

Molecular Formula C33H44N6O5
Molecular Weight 604.7 g/mol
CAS No. 143224-34-4
Cat. No. B130680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelinavir
CAS143224-34-4
SynonymsSC 52151
SC-52151
Molecular FormulaC33H44N6O5
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
InChIInChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1
InChIKeyZILOOGIOHVCEKS-HZFUHODCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telinavir (CAS 143224-34-4) for HIV Research: A Definitive Procurement Evidence Guide


Telinavir (also known as SC-52151) is a small-molecule HIV protease inhibitor of the asparagine derivative class, originally developed by Searle (Monsanto) and evaluated through Phase II clinical trials before development discontinuation [1]. It is a peptidomimetic inhibitor containing a distinctive (R)-(hydroxyethyl) urea isostere scaffold [2]. Unlike many of its in-class counterparts that achieved regulatory approval, Telinavir's development history provides a unique and valuable case study for research into protease inhibitor mechanism, structure-activity relationships (SAR), plasma protein binding effects, and the translational gap between in vitro potency and in vivo antiviral efficacy [3].

Why Generic Substitution Fails: The Unique Pharmacological Profile of Telinavir (SC-52151)


Substituting Telinavir with other HIV protease inhibitors like Saquinavir or Ritonavir is scientifically invalid due to critical, quantifiable differences in their biochemical and clinical profiles. While all share a common drug target (HIV-1 protease), Telinavir's specific binding affinity [1], its profound sensitivity to inactivation by alpha-1-acid glycoprotein (α1-AGP) [2], and its documented clinical failure to produce an antiviral effect despite achieving adequate plasma concentrations [3] distinguish it as a unique chemical probe. These characteristics make it an irreplaceable tool for investigating the determinants of in vivo protease inhibitor efficacy, particularly the role of plasma protein binding, rather than a therapeutic candidate. The following quantitative evidence guide details these critical points of differentiation.

Quantitative Differentiation Evidence: Telinavir vs. In-Class Protease Inhibitors


Biochemical Inhibition Potency (IC50) Against HIV-1 Protease

Telinavir demonstrates potent inhibition of HIV-1 protease in a spectrofluorometric assay, achieving an IC50 of 6.30 nM [1]. This is a quantitative measure of its intrinsic biochemical activity against the isolated enzyme target. When compared to ritonavir in an in silico docking study, telinavir exhibited a docking score of -7.0 kcal/mol versus ritonavir's -8.2 kcal/mol, indicating a lower predicted binding affinity to the SARS-CoV-2 main protease as a model system [2].

HIV Protease Inhibition Antiviral IC50

Broad-Spectrum Antiviral Activity in Cell Culture

Telinavir exhibits a potent and broad antiviral profile in cell culture, with a mean 50% effective concentration (EC50) of 26 ng/mL (43 nM) against a diverse panel of viruses, including lymphotropic and monocytotropic strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) [1]. Many approved first-generation protease inhibitors, such as Saquinavir and Ritonavir, demonstrate markedly reduced or absent activity against HIV-2, a clinically relevant distinction [2].

HIV-2 SIV EC50

Clinical Efficacy: A Case Study in Translation Failure

In a Phase I/II clinical trial (NCT00000806), Telinavir was administered to 49 HIV-infected patients at a total daily dose of 2250 mg. Despite the SEDDS formulation achieving mean plasma concentrations above the IC90 for viral replication, the treatment resulted in a mean viral load change of only -0.03 log10 RNA copies/mL [1]. This outcome, characterized as 'no antiviral activity,' is in stark contrast to other HIV protease inhibitors like Ritonavir or Indinavir, which in their early-phase trials demonstrated substantial ( >1 log10 ) reductions in viral load at comparable stages of clinical development [2].

Phase I/II Trial Viral Load Antiviral Activity

Impact of Alpha-1-Acid Glycoprotein (α1-AGP) on Antiviral Potency

Telinavir's antiviral activity is highly sensitive to the presence of alpha-1-acid glycoprotein (α1-AGP), a major acute-phase plasma protein. In vitro studies demonstrate that physiological concentrations of α1-AGP, but not human serum albumin (HSA), substantially affect its antiviral potency [1]. In a comparative study, the presence of α1-AGP caused a 17-fold loss of antiviral activity (increase in EC90) for Telinavir in MT-2 cells [2]. While other HIV protease inhibitors (e.g., Saquinavir, Amprenavir) also bind to α1-AGP, the degree to which this binding attenuates Telinavir's antiviral effect is particularly pronounced and has been cited as a primary contributor to its clinical failure [3].

Plasma Protein Binding α1-AGP Antiviral

Oral Bioavailability and Preclinical Pharmacokinetics

The oral bioavailability of Telinavir when administered as an elixir formulation was measured at 17% in preclinical species (rat, dog, monkey) [1]. This is a relatively low value, even among early protease inhibitors. For comparison, the oral bioavailability of Saquinavir as a hard-gel capsule was approximately 4%, while Ritonavir's is much higher (~60-80%) [2]. Telinavir's low and variable bioavailability motivated the development of a self-emulsifying drug delivery system (SEDDS) for its clinical trials, which did significantly improve drug exposure (AUC, Cmax) [3].

Bioavailability PK Elixir

Combination Potential: Synergy with Reverse Transcriptase Inhibitors

In vitro studies have demonstrated that the combination of Telinavir (SC-52151) with nucleoside reverse transcriptase inhibitors (NRTIs) results in synergistic inhibition of HIV-1 replication [1]. Furthermore, combining Telinavir with another protease inhibitor, Saquinavir (specifically as BMS-186,318-SC-52151), yielded additive to synergistic antiviral effects without additive toxicity [2]. This indicates that, despite its ultimate clinical failure as a single agent, its in vitro mechanism supports combination strategies, a finding that is consistent with the class and reinforces its utility in studying drug interaction networks.

Synergy Combination Therapy NRTI

High-Value Research Application Scenarios for Telinavir


Investigating the Pharmacological Role of Alpha-1-Acid Glycoprotein (α1-AGP)

Given the documented 17-fold loss of antiviral potency for Telinavir in the presence of physiological concentrations of α1-AGP [1], this compound serves as an archetypal positive control and mechanistic probe in experiments designed to quantify the impact of acute-phase protein binding on drug activity. Studies can use Telinavir to model the 'protein-binding shift' phenomenon and explore strategies (e.g., chemical modification, competitive displacement) to mitigate this effect in the HIV protease inhibitor class.

A Critical Negative Control for In Vivo Efficacy Studies

Telinavir provides a uniquely well-documented negative control for preclinical in vivo efficacy models (e.g., humanized mouse models of HIV infection). Its clear failure to reduce viral load in a Phase I/II clinical trial [2], despite favorable in vitro potency and pharmacokinetic parameters in the same trial, allows researchers to benchmark the predictive validity of their models. A model that shows Telinavir to be efficacious would be considered a 'false positive,' prompting critical re-evaluation of the model's translational relevance.

Reference Standard for Studying HIV-2 and SIV Protease Inhibition

As a first-generation protease inhibitor with confirmed in vitro activity against HIV-2 and SIV at an EC50 of 43 nM [3], Telinavir can be used as a reference compound in antiviral assays involving these non-HIV-1 lentiviruses. This contrasts with many approved protease inhibitors that are inactive against HIV-2, making Telinavir a valuable tool for virology research requiring broad-spectrum lentiviral protease inhibition.

Case Study in Formulation-Driven Bioavailability Enhancement

The development of a Self-Emulsifying Drug Delivery System (SEDDS) for Telinavir was a direct response to its low oral bioavailability (17% from an elixir formulation) [3]. The clinical trial data clearly demonstrates that the SEDDS formulation significantly improved pharmacokinetic parameters (AUC, Cmax, Cmin) compared to the elixir [4]. This complete data package (from pre-formulation to clinical PK) makes Telinavir an excellent case study for pharmaceutical scientists and students learning about lipid-based formulation strategies to overcome poor oral absorption.

Quote Request

Request a Quote for Telinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.